molecular formula C20H14N2 B5502552 4-phenyl-2-(2-phenylvinyl)nicotinonitrile

4-phenyl-2-(2-phenylvinyl)nicotinonitrile

Cat. No. B5502552
M. Wt: 282.3 g/mol
InChI Key: YDSQXXJLCFMORD-VAWYXSNFSA-N
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Description

Synthesis Analysis

Nicotinonitriles, including derivatives similar to 4-phenyl-2-(2-phenylvinyl)nicotinonitrile, are synthesized through various chemical routes. For instance, the synthesis of related nicotinonitrile derivatives often involves condensation reactions, Michael additions, or palladium-catalyzed cross-coupling reactions. A common theme in their synthesis is the formation of the nicotinonitrile core followed by functionalization at specific positions on the pyridine ring to introduce various substituents, including phenyl groups and vinyl linkages (Heravi & Soufi, 2015).

Scientific Research Applications

Corrosion Inhibition

Nicotinonitriles, including derivatives similar to 4-phenyl-2-(2-phenylvinyl)nicotinonitrile, have been investigated for their corrosion inhibition properties. For instance, certain nicotinonitriles have shown significant effectiveness as green corrosion inhibitors for mild steel in hydrochloric acid solutions. These compounds inhibit corrosion through adsorption on the metal surface, following the Langmuir adsorption isotherm model. Their efficiency increases with concentration, and they predominantly act as cathodic inhibitors, as demonstrated by electrochemical, computational, and surface morphological studies (Singh et al., 2016).

Antimicrobial Activities

Research has also explored the synthesis of novel nicotinonitrile derivatives with potential antimicrobial applications. For example, 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile was synthesized and used as a starting material to construct annulated and substituted pyrido[2,3-d]pyrimidine systems. Some of these synthesized compounds exhibited notable antibacterial and antifungal activities (Behalo, 2008).

Photophysical Studies and Fluorescence Sensing

Nicotinonitrile derivatives have been synthesized and studied for their potential as photophysical materials and fluorescence sensors. A new luminescent nicotinonitrile derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized and characterized for its blue light-emitting properties. The compound exhibited good absorption and fluorescence properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and other photophysical applications (Ahipa et al., 2014). Additionally, 2-amino-6-methyl-4-phenyl-nicotinonitrile has been identified as a fluorescent chemosensor for the selective detection of Fe3+ and Hg2+ ions, demonstrating the utility of nicotinonitrile derivatives in environmental monitoring and analytical chemistry (Koner et al., 2012).

properties

IUPAC Name

4-phenyl-2-[(E)-2-phenylethenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2/c21-15-19-18(17-9-5-2-6-10-17)13-14-22-20(19)12-11-16-7-3-1-4-8-16/h1-14H/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSQXXJLCFMORD-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC=CC(=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC=CC(=C2C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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